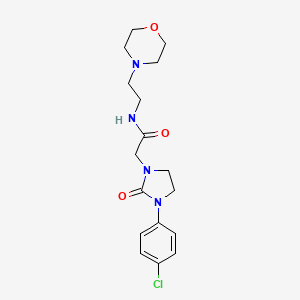
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide, also known as CCI-779, is a chemical compound that has been widely studied for its potential applications in the field of cancer treatment.
Mecanismo De Acción
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide exerts its anticancer effects by inhibiting the activity of mTOR, which is a key regulator of cell growth and metabolism. By blocking the mTOR pathway, 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide prevents cancer cells from proliferating and promotes their death through a process known as apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress, which are both associated with the development and progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide in lab experiments is its specificity for mTOR inhibition, which makes it a valuable tool for studying the role of mTOR in various biological processes. However, one limitation of using 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.
Direcciones Futuras
There are several potential future directions for research on 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide. One area of interest is the development of new formulations or delivery methods that can improve the pharmacokinetics and bioavailability of the compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide, which could help to personalize treatment strategies for individual patients. Additionally, further research is needed to explore the potential applications of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide in other disease contexts, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide is a promising compound with potential applications in the treatment of various types of cancer. Its specific inhibition of the mTOR pathway makes it a valuable tool for studying the role of mTOR in various biological processes. However, further research is needed to optimize its pharmacokinetics and bioavailability and to explore its potential applications in other disease contexts.
Métodos De Síntesis
The synthesis of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide involves the reaction of rapamycin with N-(2-morpholinoethyl)chloroacetamide in the presence of a base. The resulting product is then purified through column chromatography to obtain 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide in its pure form.
Aplicaciones Científicas De Investigación
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-morpholinoethyl)acetamide has been extensively studied for its potential applications in the treatment of various types of cancer, including breast cancer, prostate cancer, and renal cell carcinoma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the mammalian target of rapamycin (mTOR) pathway, which plays a critical role in regulating cell growth and metabolism.
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3/c18-14-1-3-15(4-2-14)22-8-7-21(17(22)24)13-16(23)19-5-6-20-9-11-25-12-10-20/h1-4H,5-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNASKWYCKRDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

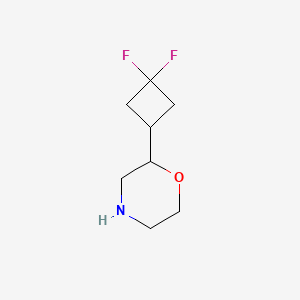
![N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide](/img/structure/B3003844.png)
![5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3003845.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B3003848.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)


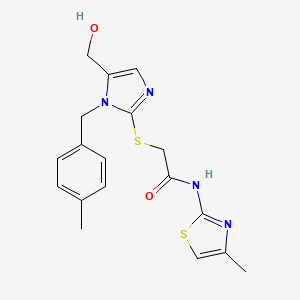


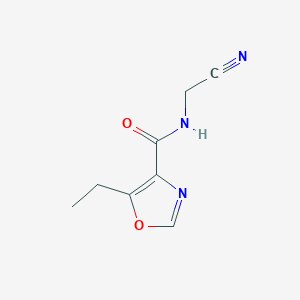
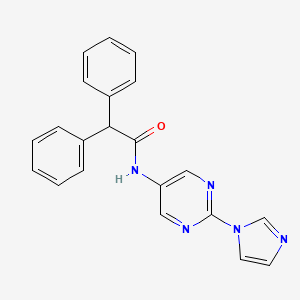
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)